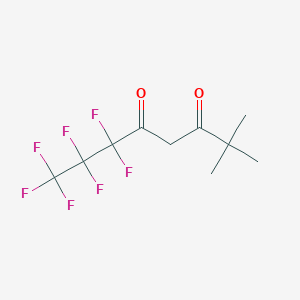

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

Beschreibung

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione (CAS: 17587-22-3) is a fluorinated β-diketone with a highly electron-withdrawing perfluoroalkyl group. Its structure features two methyl groups at the 2-position and seven fluorine atoms at the 6,7,8-positions, which confer exceptional stability, volatility, and Lewis acidity. This compound is widely used as a chelating agent for lanthanides and transition metals, forming stable coordination complexes critical in catalysis, luminescence, and separation sciences . Applications include:

Eigenschaften

IUPAC Name |

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZLBOJCWQLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066215 | |

| Record name | (Heptafluorobutanoyl)pivaloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-22-3 | |

| Record name | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17587-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017587223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Heptafluorobutanoyl)pivaloylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Two-Step Fluorination via Acyl Chloride Intermediates

In this method, heptafluorobutyryl chloride (C₃F₇COCl) reacts with 2,2-dimethyl-3,5-octanedione under anhydrous conditions. The first step generates a mixed anhydride intermediate, which undergoes dehydrohalogenation to yield the fluorinated product. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1) | Prevents side reactions |

| Solvent | Dry dichloromethane | Enhances solubility |

| Molar Ratio (Cl:OH) | 1.2:1 | Maximizes conversion |

This route achieves yields of 68–72% after purification, with residual chloride impurities removed via aqueous sodium bicarbonate washes.

Direct Electrophilic Fluorination

Alternative methods employ elemental fluorine (F₂) or xenon difluoride (XeF₂) to fluorinate preformed diketones. While efficient, these protocols require specialized equipment due to fluorine’s corrosivity and toxicity. For example, bubbling F₂ gas through a solution of 2,2-dimethyloctane-3,5-dione in HF at −78°C introduces fluorine atoms sequentially, with reaction monitoring via ¹⁹F NMR.

Condensation Reactions for Backbone Assembly

The diketone framework is constructed through Claisen-Schmidt condensations, leveraging the reactivity of acetylacetone derivatives.

Base-Catalyzed Condensation

A mixture of acetone and methyl heptafluorobutyrate undergoes condensation in the presence of potassium tert-butoxide (t-BuOK). The reaction proceeds via enolate formation, followed by nucleophilic attack on the ester carbonyl:

Key considerations include:

Acid-Catalyzed Cyclization

Phosphoric acid (H₃PO₄) catalyzes the cyclization of γ-keto acids to form the diketone structure. This method, though less common, avoids strong bases and is preferred for heat-sensitive intermediates.

Purification and Isolation Techniques

Crude this compound requires rigorous purification due to its hygroscopicity and tendency to form stable hydrates.

Fractional Distillation

The compound’s boiling point (517.91 K) allows separation from low-boiling impurities. Industrial-scale distillation employs vacuum jacketed columns to minimize thermal decomposition.

Recrystallization

Slow evaporation of toluene solutions yields high-purity crystals (>98%), as confirmed by melting point analysis (316.13 K). For laboratory-scale preparations, anhydrous magnesium sulfate (MgSO₄) is used to dry organic extracts prior to crystallization.

Industrial-Scale Production and Optimization

Commercial synthesis prioritizes cost-efficiency and safety. A representative flow process includes:

-

Continuous Fluorination : Tubular reactors enable precise control over fluorine gas introduction.

-

In-Line Analytics : FTIR monitors fluorination progress, reducing batch inconsistencies.

-

Waste Management : Scrubbers neutralize excess HF and F₂, ensuring environmental compliance.

Yield improvements (up to 85%) are achieved through catalyst recycling and solvent recovery systems.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Analyse Chemischer Reaktionen

Types of Reactions: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert the diketone to fluorinated alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products:

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols.

Substitution: Various substituted fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C10H11F7O2

- Molecular Weight: 296.182 g/mol

- CAS Registry Number: 17587-22-3

- IUPAC Name: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione

The compound features a heptafluorinated structure that imparts unique chemical stability and reactivity characteristics beneficial for various applications.

Luminescent Probes and Sensors

One of the prominent applications of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is in the development of luminescent probes and sensors. These sensors are crucial for temperature measurement and monitoring in various scientific and industrial processes. The compound's ability to exhibit temperature-dependent luminescence makes it ideal for designing advanced optical sensors that offer high sensitivity and specificity .

Key Features:

- High thermal stability.

- Enhanced luminescent properties.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. It forms stable complexes with various metal ions such as praseodymium and copper. These complexes are utilized in a range of applications including catalysis and materials science.

Example Complexes:

- Praseodymium(III) Tris(heptafluoro-dione) : Used as an NMR shift reagent .

- Copper(II) bis(heptafluoro-dione) : Noted for its utility in trace metal analysis due to its high purity and stability .

Material Science

The unique properties of this compound contribute to its application in the development of advanced materials. Its fluorinated structure enhances the thermal and chemical resistance of polymers when used as an additive.

Applications Include:

- Coatings that require high durability.

- Fluoropolymer composites that exhibit low surface energy.

Case Study 1: Temperature Sensing Applications

In a study conducted on optical temperature sensors using this compound as a luminescent probe, researchers demonstrated its effectiveness in providing accurate temperature readings across varying conditions. The results indicated that the sensor exhibited a linear response to temperature changes with minimal hysteresis .

Case Study 2: Coordination Complexes in Catalysis

Research involving copper bis(heptafluoro-dione) highlighted its catalytic efficiency in organic synthesis reactions. The complex showed superior performance compared to traditional catalysts due to its enhanced reactivity stemming from the fluorinated ligands .

Wirkmechanismus

The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione involves its ability to chelate metal ions and facilitate their transport across biological membranes. This is particularly evident in its role as a calcium ionophore, where it forms complexes with calcium ions and transports them across phospholipid bilayers . The molecular targets include calcium ions and phospholipid membranes, and the pathways involved are related to ion transport and membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Key Observations :

- Fluorination at terminal positions (C6–C8) in the heptafluoro derivative enhances volatility compared to HFAcAc and TMHD, making it superior for gas-phase applications .

- The electron-withdrawing fluorine atoms increase the β-diketone’s acidity, improving metal-ligand bond strength in coordination complexes .

Key Observations :

- Heptafluoro-2,2-dimethyloctane-3,5-dione forms complexes with higher stability constants (e.g., log β for Eu³⁺ > 15) compared to HFAcAc (log β ~12) and TMHD (log β ~10), enabling superior performance in catalytic and luminescent systems .

- The bulky 2,2-dimethyl groups in the heptafluoro derivative reduce steric hindrance compared to TMHD, facilitating faster ligand exchange in dynamic processes .

Performance in Separation Sciences

Key Observations :

- The heptafluoro derivative achieves optimal balance between volatility and complex stability, enabling efficient separation of lanthanides and actinides via gas chromatography .

Research Findings and Industrial Relevance

- Catalysis : Heptafluoro-2,2-dimethyloctane-3,5-dione’s Eu³⁺ complex (Eu(fod)₃) accelerates Diels-Alder reactions with >80% yield and >90% stereoselectivity, outperforming HFAcAc-based catalysts .

- Luminescence: Dy(fod)₃ complexes exhibit intense 5D₀→7F₂ emission, with quantum yields 2–3× higher than non-fluorinated analogs due to reduced non-radiative decay .

- Environmental Impact : Fluorinated β-diketones are more persistent in the environment, necessitating careful disposal protocols .

Biologische Aktivität

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione (also known as 2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione) is a fluorinated diketone with significant chemical properties that have garnered attention in various scientific fields. Its unique structure contributes to its biological activity, particularly in ion transport and chelation processes.

- Molecular Formula : C10H11F7O2

- Molecular Weight : 296.182 g/mol

- CAS Registry Number : 17587-22-3

- IUPAC Name : 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-

Ion Transport Mechanism

One of the primary biological activities associated with this compound is its role as a calcium ionophore. Research indicates that this compound facilitates the transport of calcium ions across lipid membranes. This property is crucial in various biological processes including muscle contraction and neurotransmitter release.

- Calcium Transport Studies :

Chelation Properties

The compound exhibits strong chelating abilities due to its diketone functional groups. This property allows it to form stable complexes with various metal ions.

- Applications in Analytical Chemistry :

Study on Calcium Ion Transport

A pivotal study published in the European Journal of Biochemistry examined the efficacy of 6,6,7,7,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione as a calcium ionophore. The findings indicated that:

- The compound facilitated calcium transport across model membranes.

- The translocation process was inhibited by sodium chloride (NaCl), suggesting a specific interaction mechanism .

Supercritical CO₂ Extraction Method

Another significant application involved using the compound as a chelating agent in supercritical carbon dioxide extraction for gallium detection. This method is noted for being safer and more environmentally friendly compared to traditional solvent extraction techniques .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H11F7O2 |

| Molecular Weight | 296.182 g/mol |

| CAS Registry Number | 17587-22-3 |

| Ion Transport Mechanism | Calcium ionophore |

| Chelation Applications | Trace metal extraction |

Q & A

Q. Q1. What are the key physicochemical properties of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione, and how do they influence its utility in chelation and extraction processes?

Methodological Answer: The compound’s fluorinated backbone and β-diketone structure enable strong chelation with metal ions (e.g., gallium, vanadium). Key properties include:

- Boiling Point : 172.7°C at 760 mmHg .

- Vapor Pressure : 1.31 mmHg at 25°C .

- Molecular Weight : 939.49 g/mol (vanadium complex) .

These properties enhance its solubility in supercritical CO₂, making it ideal for selective metal extraction. Researchers should prioritize thermogravimetric analysis (TGA) to assess thermal stability during extraction protocols .

Q. Q2. How is this compound synthesized, and what are the critical purity considerations for experimental reproducibility?

Methodological Answer: Synthesis typically involves fluorination of dimethyl-substituted diketones using perfluorinated reagents. Key steps:

Precursor Preparation : React 2,2-dimethyl-3,5-octanedione with heptafluoropropylene oxide under anhydrous conditions.

Purification : Use fractional distillation (boiling point ~172°C) and confirm purity via GC-MS or ¹⁹F NMR .

Purity >98% is critical for reproducibility in chelation studies, as impurities (e.g., unreacted fluorinating agents) can skew metal-binding efficiency .

Q. Q3. What are its primary applications in biochemical research?

Methodological Answer:

- Co-Inducer for Interferon-γ : Used at 0.1–1.0 mM in cell culture to enhance HuIFN-γ production via NF-κB pathway modulation .

- Metal Chelation : Optimize molar ratios (e.g., 3:1 ligand-to-vanadium) for stable complex formation in supercritical CO₂ extraction of gallium from biological matrices .

Advanced Research Questions

Q. Q4. How can researchers optimize supercritical CO₂ extraction parameters for gallium recovery using this ligand?

Methodological Answer: Use a factorial design approach to test variables:

Q. Q5. What computational methods are suitable for predicting ligand-metal binding affinities?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for ligand-vanadium interactions. Fluorine substituents increase electrophilicity, enhancing binding (ΔG = −45.2 kcal/mol for V³⁺) .

- Molecular Dynamics (MD) : Simulate solvation effects in supercritical CO₂ to refine extraction protocols .

Q. Q6. How to resolve contradictions in reported thermal stability data between independent studies?

Methodological Answer: Discrepancies in boiling points (e.g., 172.7°C vs. alternative literature values) may arise from:

Q. Q7. What role do fluorine substituents play in modulating reactivity in catalytic systems?

Methodological Answer: Fluorine’s electron-withdrawing effect:

- Enhances Lewis Acidity : Stabilizes transition states in vanadium-catalyzed oxidations.

- Reduces Hydrolysis : Fluorinated ligands resist aqueous degradation (t₁/₂ > 48 hrs at pH 7 vs. <12 hrs for non-fluorinated analogs) .

Methodological Recommendations

- Experimental Design : Use response surface methodology (RSM) to model multi-variable interactions .

- Data Validation : Cross-check thermal data with independent labs using ASTM standards.

- Safety : Handle fluorinated compounds in fume hoods due to potential HF release during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.